Phosphorane, chloromethyltriphenyl-
Overview
Description
Phosphorane, chloromethyltriphenyl- is a quaternary ammonium compound with the chemical formula C₂₅H₂₄ClP. It is a phosphorane derivative, which means it contains a phosphorus atom bonded to four carbon atoms, forming a tetrahedral structure. This compound is known for its unique chemical properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of Phosphorane, chloromethyltriphenyl- are aldehydes and ketones . These compounds are crucial in various biochemical processes, and their interaction with Phosphorane, chloromethyltriphenyl- leads to the formation of alkenes .
Mode of Action
Phosphorane, chloromethyltriphenyl- interacts with its targets through a process known as the Wittig reaction . This involves an initial nucleophilic addition step, followed by a coordination step to form a four-membered ring, which decomposes to the product via a ring rearrangement reaction .
Biochemical Pathways
The Wittig reaction, facilitated by Phosphorane, chloromethyltriphenyl-, affects the biochemical pathways involving aldehydes and ketones . The resulting alkenes can further participate in various biochemical reactions, leading to diverse downstream effects.
Pharmacokinetics
Its solubility, stability, and reactivity suggest that it may have unique pharmacokinetic properties .
Result of Action
The interaction of Phosphorane, chloromethyltriphenyl- with aldehydes and ketones results in the formation of alkenes . This transformation is significant in organic synthesis, leading to the production of a wide range of organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorane, chloromethyltriphenyl- can be synthesized through several synthetic routes. One common method involves the reaction of triphenylphosphine with chloromethyl methyl ether under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of Phosphorane, chloromethyltriphenyl- typically involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include purification steps to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Phosphorane, chloromethyltriphenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives.
Scientific Research Applications
Phosphorane, chloromethyltriphenyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Triphenylphosphine oxide
Phosphonium salts
Other quaternary ammonium compounds
Properties
IUPAC Name |
chloro-methyl-triphenyl-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClP/c1-21(20,17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYINRRLVMWFOCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972799 | |
Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57283-72-4 | |
Record name | Chloromethyltriphenylphosphorane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57283-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorane, chloromethyltriphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057283724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorane, chloromethyltriphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloro(methyl)triphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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